1-Bromo-3-isobutylbenzene
Overview
Description
1-Bromo-3-isobutylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and an isobutyl group at the third position on the benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-isobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-isobutylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-isobutylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The isobutyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products can include alkanes or other reduced forms of the original compound.
Scientific Research Applications
1-Bromo-3-isobutylbenzene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-isobutylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom on the benzene ring makes it a reactive site for further chemical modifications. The isobutyl group can influence the compound’s reactivity and interactions with other molecules, affecting its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-isobutylbenzene
- 1-Bromo-4-isobutylbenzene
- 1-Chloro-3-isobutylbenzene
Uniqueness
1-Bromo-3-isobutylbenzene is unique due to the specific positioning of the bromine and isobutyl groups on the benzene ring, which influences its reactivity and chemical properties. This positional isomerism can lead to different chemical behaviors and applications compared to its similar compounds .
Properties
IUPAC Name |
1-bromo-3-(2-methylpropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJTXBKDIUSLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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